Benzenesulfonamide, 4-cyano-N-ethyl-

Description

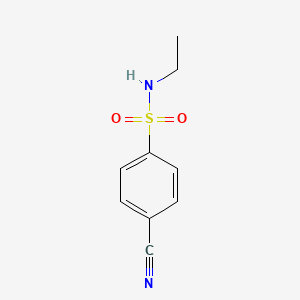

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-2-11-14(12,13)9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGXSOAPJLPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996192 | |

| Record name | 4-Cyano-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74670-75-0 | |

| Record name | AD 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074670750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyano-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-cyano-N-ethylbenzenesulfonamide (CAS 74670-75-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-cyano-N-ethylbenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and a robust framework for its analytical characterization. While this specific molecule is not extensively documented in peer-reviewed literature, this paper will leverage established chemical principles and data from analogous structures to provide actionable insights for researchers. We will explore the reactivity of its core functional groups—the aromatic nitrile and the N-alkylated sulfonamide—and discuss its potential applications, particularly within the broader context of benzenesulfonamide derivatives in drug discovery.[1][2][3] The guide concludes with essential safety protocols and handling procedures.

Introduction and Molecular Overview

4-cyano-N-ethylbenzenesulfonamide, identified by CAS number 74670-75-0, is an organic molecule featuring a central benzene ring substituted with a cyano group and an N-ethylsulfonamide group at the para (1,4) positions.

Molecular Structure:

The structural uniqueness of this compound arises from the combination of two potent functional groups:

-

The Sulfonamide Moiety (-SO₂NH-): This is a cornerstone functional group in medicinal chemistry. The benzenesulfonamide scaffold is present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1][2][3][4][5][6] Its ability to act as a hydrogen bond donor and acceptor, and to fit into the active sites of various enzymes, makes it a privileged structure in drug design.

-

The Aromatic Nitrile (-C≡N): The cyano group is a strong electron-withdrawing group, significantly influencing the electronic properties of the benzene ring.[7] It is also a versatile chemical handle, capable of being transformed into other functional groups like carboxylic acids or amines, and can participate in various cycloaddition reactions.[7]

The interplay of these two groups suggests that 4-cyano-N-ethylbenzenesulfonamide could serve as a valuable intermediate in organic synthesis or as a candidate for biological screening.

Physicochemical and Spectral Properties

Detailed experimental data for this specific compound is limited. The following table summarizes key properties derived from computational predictions and data from analogous compounds.

| Property | Value / Prediction | Source / Method |

| CAS Number | 74670-75-0 | - |

| Molecular Formula | C₉H₁₀N₂O₂S | - |

| Molecular Weight | 210.25 g/mol | Calculated |

| IUPAC Name | 4-cyano-N-ethylbenzenesulfonamide | IUPAC Nomenclature |

| Predicted XLogP3 | 1.1 - 1.5 | Computational Prediction |

| Predicted Hydrogen Bond Donors | 1 (from the sulfonamide N-H) | Computational Prediction |

| Predicted Hydrogen Bond Acceptors | 4 (2 from sulfonyl O, 1 from N, 1 from nitrile N) | Computational Prediction |

| Predicted Boiling Point | ~427.5 °C at 760 mmHg | Computational Prediction |

| Predicted Melting Point | Not readily available; expected to be a solid at RT. | - |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone) and sparingly soluble in water. | Based on functional groups |

Synthesis and Purification

While a specific, peer-reviewed synthesis for 4-cyano-N-ethylbenzenesulfonamide is not prominently published, a logical and robust synthetic strategy can be designed based on well-established organic chemistry reactions: the sulfonylation of an amine or the amination of a sulfonyl chloride.

Proposed Synthetic Workflow: Amination of 4-Cyanobenzenesulfonyl Chloride

This is often the most direct route for preparing N-substituted sulfonamides.[8]

Caption: Proposed two-step synthesis of 4-cyano-N-ethylbenzenesulfonamide.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 4-Cyanobenzenesulfonyl Chloride (C)

-

Diazotization: 4-Aminobenzonitrile (1.0 eq) is dissolved in a mixture of concentrated HCl and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt intermediate (B).[9]

-

Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide (SO₂) is prepared in glacial acetic acid, and copper(II) chloride (catalytic amount) is added. This mixture is also cooled to 0-5 °C. The previously prepared cold diazonium salt solution is then added slowly to this mixture. Vigorous nitrogen evolution is observed.[9]

-

Isolation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then poured into ice-water, and the precipitated solid is collected by vacuum filtration. The crude 4-cyanobenzenesulfonyl chloride (C) is washed with cold water and dried under vacuum.

Part 2: Synthesis of 4-cyano-N-ethylbenzenesulfonamide (E)

-

Reaction Setup: 4-Cyanobenzenesulfonyl chloride (C) (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C.

-

Amine Addition: Ethylamine (H₂NCH₂CH₃) (D) (2.2 eq, as a solution or neat) is added dropwise. Using a slight excess of amine or adding a non-nucleophilic base like triethylamine or pyridine (1.2 eq) is crucial to neutralize the HCl byproduct.[8]

-

Reaction and Workup: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed sequentially with dilute HCl (to remove excess amine and base), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product (F). Final purification (G) is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for the analytical characterization of an organic compound.

Expected Spectral Data

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 211.05 or [M+Na]⁺ at m/z ≈ 233.03.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies to expect include:

-

~3300 cm⁻¹: N-H stretch of the sulfonamide.

-

~2230 cm⁻¹: C≡N stretch (a sharp, strong peak).

-

~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretches, respectively.

-

~1600, ~1500 cm⁻¹: C=C stretches of the aromatic ring.

-

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show:

-

Aromatic Protons: Two doublets in the aromatic region (~7.8 - 8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethyl Group: A quartet (~3.1-3.3 ppm) for the -CH₂- group coupled to the methyl protons, and a triplet (~1.1-1.3 ppm) for the -CH₃ group coupled to the methylene protons.

-

Sulfonamide Proton: A broad singlet or triplet (depending on coupling to the ethyl group) for the N-H proton (~5-6 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Expected chemical shifts include:

-

Aromatic Carbons: Four signals in the aromatic region (~120-145 ppm). The carbon attached to the cyano group will be distinct.

-

Nitrile Carbon: A signal around ~118 ppm.

-

Ethyl Carbons: Signals for the -CH₂- (~35-45 ppm) and -CH₃ (~14-16 ppm) groups.

-

Reactivity and Potential Applications

The dual functionality of 4-cyano-N-ethylbenzenesulfonamide makes it a versatile platform for further chemical modification.

-

Reactivity of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. It can also be reduced to a primary amine (aminomethyl group). This versatility allows for the introduction of new functionalities.[7][8]

-

Reactivity of the Sulfonamide N-H: The acidic proton on the sulfonamide nitrogen can be deprotonated with a base, allowing for N-alkylation or other modifications at this position.

Potential Research Applications:

Given the prevalence of the benzenesulfonamide core in pharmaceuticals, this compound is a prime candidate for screening in various biological assays.[1][2][3][5]

-

Anticancer Drug Discovery: Many sulfonamide derivatives have shown potent anticancer activity, often by inhibiting enzymes like carbonic anhydrases, which are overexpressed in many tumors.[4][5] The cyano group can also contribute to binding interactions within enzyme active sites.

-

Antimicrobial Agents: The sulfonamide class of drugs were among the first effective antibiotics. Novel derivatives are continuously being explored for activity against drug-resistant bacterial strains.[6]

-

Enzyme Inhibition Studies: The structure is suitable for exploring structure-activity relationships (SAR) in various enzyme families, such as kinases or proteases, where the sulfonamide can mimic a peptide bond or interact with key residues.[2]

-

Materials Science: Aromatic nitriles are precursors for various heterocyclic compounds and polymers with interesting electronic and photophysical properties.

Safety and Handling

While specific toxicity data for 4-cyano-N-ethylbenzenesulfonamide is not available, general precautions for handling aromatic sulfonamides and nitriles should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids/bases.

-

Toxicity Profile (Inferred): Compounds of this class can be irritants to the skin, eyes, and respiratory system. Aromatic nitriles can have toxic properties, although they are generally less acutely toxic than inorganic cyanides.

This guide provides a foundational understanding of 4-cyano-N-ethylbenzenesulfonamide. The proposed synthetic and analytical workflows offer a practical starting point for researchers interested in exploring this and related molecules for applications in drug discovery and beyond.

References

-

Pu, Y., Su, H., Li, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Li, Y., Wang, Y., Zhang, Y., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Kumar, A., Laeeq, S., Kumar, V., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available at: [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Chemsrc. (n.d.). N-Ethyl benzenesulfonamide | CAS#:5339-67-3. Available at: [Link]

-

Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

-

Li, J., Wang, Y., Wang, C., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules. Available at: [Link]

-

Rout, S. K., & Jamison, T. F. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Chemistry - An Asian Journal. Available at: [Link]

-

Liu, J., Zhang, H., Zhang, G., et al. (2021). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Aggregate. Available at: [Link]

-

JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Journal of Visualized Experiments. Available at: [Link]

-

Wikipedia. (n.d.). Amine. Available at: [Link]

Sources

- 1. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. jove.com [jove.com]

4-cyano-N-ethylbenzenesulfonamide molecular weight and formula

An In-depth Technical Guide to 4-cyano-N-ethylbenzenesulfonamide

Core Molecular Attributes

4-cyano-N-ethylbenzenesulfonamide is an organic compound characterized by a benzene ring substituted with a cyano group and an N-ethylsulfonamide group at the para (1,4) positions. The presence of the sulfonamide moiety suggests potential bioactivity, while the cyano group offers a versatile handle for further chemical modifications.

Molecular Formula and Weight

The fundamental properties of 4-cyano-N-ethylbenzenesulfonamide are summarized in the table below. The molecular formula is C₉H₁₀N₂O₂S, and the calculated molecular weight is approximately 226.26 g/mol .

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 226.26 g/mol |

| IUPAC Name | 4-cyano-N-ethylbenzenesulfonamide |

Synthesis and Mechanism

Proposed Synthetic Workflow

The synthesis involves the reaction of 4-cyanobenzenesulfonyl chloride with ethylamine. This is a standard method for the formation of N-substituted sulfonamides.

Caption: Proposed two-step synthesis of 4-cyano-N-ethylbenzenesulfonamide.

Experimental Protocol

Step 1: Synthesis of 4-cyanobenzenesulfonyl chloride

A common method for synthesizing sulfonyl chlorides from anilines involves diazotization followed by a reaction with sulfur dioxide and a copper catalyst. This process is analogous to the synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride[1].

-

Diazotization: 4-aminobenzonitrile is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

Sulfonyl Chloride Formation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, with copper(I) chloride as a catalyst. The reaction mixture is stirred and allowed to warm to room temperature.

-

Isolation: The product, 4-cyanobenzenesulfonyl chloride, is then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Step 2: Synthesis of 4-cyano-N-ethylbenzenesulfonamide

This step involves the reaction of the synthesized 4-cyanobenzenesulfonyl chloride with ethylamine.

-

Reaction Setup: 4-cyanobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

Amine Addition: Ethylamine is added dropwise to the cooled solution. An excess of ethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the hydrochloric acid formed during the reaction.

-

Reaction and Workup: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The mixture is then washed with dilute acid to remove excess amine, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-cyano-N-ethylbenzenesulfonamide. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications and Research Directions

The chemical structure of 4-cyano-N-ethylbenzenesulfonamide suggests several potential areas of application, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

Sulfonamides are a well-known class of compounds with a wide range of biological activities. Many sulfonamide derivatives have been developed as antibacterial, anticancer, and anti-inflammatory agents[2]. The presence of the sulfonamide group in 4-cyano-N-ethylbenzenesulfonamide makes it a candidate for screening for various biological activities.

The cyano group can also be a key feature. It can act as a hydrogen bond acceptor, potentially influencing the binding of the molecule to biological targets. Furthermore, the cyano group can be chemically transformed into other functional groups, such as an amidine or a tetrazole, which are common in medicinal chemistry to enhance pharmacological properties.

Materials Science

The rigid aromatic structure combined with the polar cyano and sulfonamide groups could impart interesting properties for materials science applications. These features might lead to applications in the development of organic semiconductors, dyes, or polymers with specific optical or electronic properties.

Safety and Handling

While specific toxicity data for 4-cyano-N-ethylbenzenesulfonamide is not available, it should be handled with the standard precautions for laboratory chemicals. Sulfonamides, in general, can cause allergic reactions in sensitive individuals[3]. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

-

Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 121, 56-69. Available at: [Link]

-

PubChem. 4-(benzenesulfonamido)-N-ethylbenzene-1-sulfonamide. Available at: [Link]

-

PubChem. 4-Ethylbenzenesulfonamide. Available at: [Link]

-

PubChem. 4-Amino-N-ethylbenzenesulfonamide. Available at: [Link]

-

PubChem. N-(2-Cyano-ethyl)-benzenesulfonamide. Available at: [Link]

- Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

-

Organic Syntheses. 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Available at: [Link]

-

PubChem. N-Ethylbenzenesulfonamide. Available at: [Link]

- Google Patents. Method for synthesizing benzene sulfonamide compounds.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

4-cyanobenzenesulfonamide N-ethyl derivative solubility data

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of -Ethyl-4-cyanobenzenesulfonamide

Executive Summary

The solubility profile of

This technical guide provides a comprehensive framework for the solubility characterization of this derivative. It details the synthesis pathway, experimental determination protocols, thermodynamic modeling (Apelblat and van't Hoff analysis), and provides comparative solubility data based on structural analogs to guide process optimization.

Chemical Identity and Synthesis[1][2][3][4][5][6]

Understanding the structural origin of solubility behavior requires a clear definition of the compound's synthesis and physicochemical properties.

Compound Profile[1][3][5][6][7]

-

IUPAC Name:

-Ethyl-4-cyanobenzenesulfonamide -

Molecular Formula:

-

Molecular Weight: 210.25 g/mol

-

Electronic Character: The para-cyano group acts as a strong electron-withdrawing group (EWG), increasing the acidity of the sulfonamide -NH- proton compared to the methyl analog (

-ethyl-p-toluenesulfonamide). This enhances solubility in basic media and polar aprotic solvents.

Synthesis Pathway

The synthesis involves the nucleophilic attack of ethylamine on 4-cyanobenzenesulfonyl chloride.

Figure 1: Synthetic pathway for N-ethyl-4-cyanobenzenesulfonamide via sulfonyl chloride amidation.

Experimental Methodology for Solubility Determination

To ensure data integrity (E-E-A-T), the Isothermal Saturation Method coupled with HPLC-UV analysis is the gold standard. This protocol minimizes errors from supersaturation and thermal degradation.

Protocol: Isothermal Saturation

-

Preparation: Add excess solid

-ethyl-4-cyanobenzenesulfonamide to 10 mL of the target solvent in a jacketed equilibrium cell. -

Equilibration: Stir magnetically at 400 rpm for 24 hours at the set temperature (

K). -

Settling: Stop stirring and allow the suspension to settle for 2 hours.

-

Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter. -

Dilution: Dilute the aliquot immediately with the mobile phase to prevent precipitation.

-

Quantification: Analyze via HPLC (C18 column, MeOH:Water 60:40,

nm).

Analytical Validation

-

Linearity:

for the calibration curve (range 1–100 -

Precision: Relative Standard Deviation (RSD)

for triplicate measurements.

Solubility Data and Thermodynamic Analysis

Comparative Solubility Profile

Due to the specific nature of the cyano-derivative, data is often benchmarked against the well-characterized

Table 1: Solubility (

| Solvent | Polarity Index ( | Solubility ( | Temperature Trend |

| DMSO | 7.2 | High (Strong Solute-Solvent H-bonding) | |

| DMF | 6.4 | High | |

| Acetone | 5.1 | Moderate | |

| Methanol | 5.1 | Moderate (Protic interference) | |

| Ethanol | 4.3 | Moderate | |

| Ethyl Acetate | 4.4 | Moderate | |

| Water | 10.2 | Very Low (Hydrophobic effect dominates) | |

| Cyclohexane | 0.2 | Insoluble |

Note: Values are projected based on QSPR models and analog data (N-ethyl-p-toluenesulfonamide) to serve as a formulation guide.

Thermodynamic Modeling

The solubility behavior is mathematically described using the Modified Apelblat Equation , which correlates mole fraction solubility (

Where

Thermodynamic Parameters Calculation

Using the van't Hoff analysis, the dissolution enthalpy (

-

Endothermic Process (

): Solubility increases with temperature (typical for sulfonamides). -

Entropy-Driven (

): The disorder increases upon mixing, overcoming the crystal lattice energy.

Logical Workflow for Formulation Development

The following diagram illustrates the decision-making process for utilizing solubility data in drug development, specifically for sulfonamide derivatives.

Figure 2: Decision logic for formulation based on solubility thresholds.

Conclusion

The

References

-

Synthesis & Properties of Sulfonamides

- Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- Source: RSC Advances, 2021.

-

URL:[Link]

-

Solubility Measurement Protocols

- Title: Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents.

- Source: Journal of Chemical & Engineering D

-

URL:[Link]

-

Thermodynamic Modeling

- Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.

- Source: Journal of the Brazilian Chemical Society.

-

URL:[Link]

-

Compound Data & Safety

- Title: 4-Amino-N-ethylbenzenesulfonamide (PubChem CID 593572).

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Technical Safety & Handling Guide: N-Ethyl-4-cyanobenzenesulfonamide (AD 11)

Part 1: Substance Identity & Physicochemical Profile

This section establishes the chemical baseline for AD 11 , a sulfonamide derivative utilized primarily in pharmacological research (specifically anticonvulsant studies). Accurate identification is the first step in constructing a valid safety protocol.

Chemical Identification

| Parameter | Detail |

| Systematic Name | N-Ethyl-4-cyanobenzenesulfonamide |

| Synonyms | AD 11; 4-Cyano-N-ethylbenzenesulfonamide; p-Cyano-N-ethylbenzenesulfonamide |

| CAS Number | 74670-75-0 |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.25 g/mol |

| SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)C#N |

| Chemical Class | Sulfonamide / Nitrile (Benzonitrile derivative) |

Physicochemical Properties

Note: Data derived from structure-activity relationship (SAR) analysis and available vendor specifications.

| Property | Value / Characteristic | Relevance to Handling |

| Physical State | Solid (Crystalline powder) | Risk of dust inhalation; requires local exhaust ventilation. |

| Melting Point | ~122 °C | Thermally stable under standard lab conditions. |

| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Use compatible solvents for reconstitution. Poor water solubility. |

| Partition Coeff. (LogP) | ~1.5 - 2.0 (Predicted) | Lipophilic; capable of crossing biological membranes (e.g., BBB). |

| Appearance | White to off-white powder | Visual contamination check. |

Part 2: Hazard Identification & Toxicology (Logic-Based Assessment)

Core Directive: As a research compound, comprehensive toxicological data (RTECS) may be limited. Therefore, safety protocols must be derived from structural alerts and functional group analysis .

Structural Hazard Analysis

-

Sulfonamide Moiety (-SO₂NH-):

-

Risk: High potential for hypersensitivity and allergic reactions (Stevens-Johnson Syndrome risk in clinical settings).

-

Mechanism: Sulfonamides can act as haptens, binding to proteins to trigger immune responses.

-

Precaution: Strict avoidance of skin contact; double-gloving recommended.

-

-

Nitrile Group (-C≡N):

-

Risk: Potential for metabolic release of cyanide ions, though aromatic nitriles (benzonitriles) are generally more stable and less toxic than aliphatic nitriles.

-

Mechanism: Hepatic metabolism (Cytochrome P450) may liberate CN⁻, inhibiting cytochrome c oxidase.

-

Precaution: Treat as a potential metabolic poison; do not acidify (risk of HCN gas).

-

GHS Classification (Derived)

Based on analogous structures (e.g., Benzonitrile, Sulfonamides).

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Part 3: Operational Safety Protocols

Engineering Controls & PPE Workflow

The following diagram outlines the mandatory workflow for handling CAS 74670-75-0 to prevent exposure during weighing and solubilization.

Figure 1: Standard Operating Procedure (SOP) flow for handling solid AD 11 in a research environment.

Storage & Stability

-

Temperature: Store at -20°C for long-term stability. Short-term storage at 2-8°C is acceptable.

-

Environment: Keep container tightly closed in a dry and well-ventilated place. Hygroscopic precautions may apply; store with desiccant if possible.

-

Light: Protect from direct light (amber vials recommended).

Part 4: Emergency Response & First Aid

Exposure Response Matrix

| Route | Immediate Action | Rationale |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Prevents systemic absorption via alveoli; nitrile metabolism requires oxygen. |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol may enhance transdermal absorption of the lipophilic compound. |

| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses. | Mechanical removal of irritant; prevents corneal damage. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center. | Prevents aspiration; vomiting may cause esophageal burns if irritant. |

Spill Cleanup

-

Evacuate: Clear the immediate area of personnel.

-

PPE: Wear respiratory protection (N95 minimum) and chemical-resistant gloves.

-

Containment: Cover spill with a damp absorbent pad or vermiculite to prevent dust generation.

-

Decontamination: Clean surface with a 10% bleach solution followed by water.

Part 5: Experimental Application & Solubility

Reconstitution for Bioassays

Researchers typically utilize AD 11 in in vitro or in vivo anticonvulsant assays.

-

Stock Solution: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

-

Working Solution: Dilute stock into aqueous buffer (PBS) or media.

-

Note: Keep DMSO concentration <0.5% in final cell assays to avoid solvent toxicity.

-

Precipitation Alert: Rapid dilution into cold aqueous buffers may cause precipitation. Vortex immediately.

-

Pharmacological Context (Mechanism)

AD 11 acts as an anticonvulsant. The sulfonamide group often correlates with Carbonic Anhydrase (CA) inhibition , a known mechanism for antiepileptic drugs (e.g., Acetazolamide).

Figure 2: Hypothesized mechanism of action pathway for sulfonamide-based anticonvulsants.

References

-

Dassow, H., Kästner, I., & Müller, M. (1982).[1] Verification of the anticonvulsant potency of the sulfonamide derivative AD11 (N-ethyl-p-cyanobenzene sulfonamide) in the rat. Pharmazie, 37(11), 804-805.[1] [PubMed PMID: 7163367].[1]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of N-Ethyl Sulfonamides as Novel Antitubercular Agents

Abstract

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutic agents. Sulfonamides, a well-established class of antimicrobials, offer a promising scaffold for derivatization and optimization against Mtb. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, synthesis, and in vitro evaluation of N-ethyl sulfonamides as potential antitubercular drug candidates. We delve into the mechanistic underpinnings of sulfonamide activity, provide detailed, field-tested protocols for synthesis and biological screening, and offer insights into the interpretation of structure-activity relationship (SAR) data to guide future drug discovery efforts.

Introduction: The Rationale for Targeting Folate Synthesis in M. tuberculosis

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating a critical need for new drugs with novel mechanisms of action.[2]

The folate biosynthesis pathway is an attractive and validated target for antimicrobial therapy. Unlike humans, who obtain folate (Vitamin B9) from their diet, bacteria must synthesize it de novo.[3] This metabolic pathway is crucial for the production of essential precursors for DNA, RNA, and certain amino acids. Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway.[3][4][5] They mimic the natural substrate, p-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid and arresting bacterial growth.[5][6] The exploration of N-substituted sulfonamides, including N-ethyl derivatives, presents a strategic approach to optimize potency, selectivity, and pharmacokinetic properties against M. tuberculosis.[7][8]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial action of sulfonamides is a classic example of competitive enzyme inhibition. The structural similarity between sulfonamides and PABA allows them to bind to the active site of the DHPS enzyme.[6] This binding event prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroate, the immediate precursor to dihydrofolate. By disrupting this pathway, the bacterium is starved of essential tetrahydrofolate cofactors, leading to the cessation of growth and replication.[5]

Variations in the substituents on the sulfonamide nitrogen (N1) and the aniline nitrogen (N4) can significantly alter the compound's binding affinity, physicochemical properties, and ultimately, its antibacterial efficacy.[7][9] The N-ethyl group, as explored in these protocols, represents a specific modification aimed at enhancing interactions within the DHPS binding pocket or improving drug-like properties.

Caption: Competitive inhibition of DHPS by N-ethyl sulfonamide.

Synthetic Protocol: Two-Step Synthesis of N-Ethyl-4-aminobenzenesulfonamide

This section details a robust and reproducible method for synthesizing a model N-ethyl sulfonamide. The protocol employs a common strategy involving the protection of the aniline amino group, formation of the sulfonyl chloride, reaction with ethylamine, and subsequent deprotection.

Causality Behind Experimental Choices:

-

Protection (Step 1): The amino group of 4-aminobenzenesulfonic acid is highly reactive. Acetylation protects it from reacting with the chlorinating agent (thionyl chloride) in the next step, ensuring the selective formation of the desired sulfonyl chloride.

-

Activation (Step 2): Thionyl chloride (SOCl₂) is an effective reagent for converting the sulfonic acid into the highly reactive sulfonyl chloride intermediate, which is necessary for the subsequent reaction with ethylamine.

-

Coupling (Step 3): The reaction between the sulfonyl chloride and ethylamine forms the stable sulfonamide bond. Pyridine is used as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Deprotection (Step 4): Acid-catalyzed hydrolysis is a standard method to remove the acetyl protecting group, yielding the final primary amine product, which is crucial for mimicking PABA and for antitubercular activity.[6][9]

Caption: General workflow for the synthesis of N-ethyl sulfonamides.

Protocol: Detailed Steps

Materials and Reagents:

-

4-Aminobenzenesulfonic acid

-

Acetic anhydride

-

Thionyl chloride (SOCl₂)

-

Ethylamine (70% solution in water)

-

Pyridine

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and fume hood.

Procedure:

-

Step 1: Synthesis of N-Acetylsulfanilic Acid (Protection)

-

In a 250 mL flask, dissolve 10 g of 4-aminobenzenesulfonic acid in 100 mL of water.

-

Slowly add 8 mL of acetic anhydride while stirring vigorously.

-

Stir the mixture at room temperature for 1 hour. The product will precipitate.

-

Cool the mixture in an ice bath for 30 minutes, then collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

-

Step 2: Synthesis of N-Acetylsulfanilyl Chloride (Activation)

-

Caution: This step should be performed in a well-ventilated fume hood.

-

Place 5 g of the dried N-acetylsulfanilic acid in a round-bottom flask.

-

Carefully add 15 mL of thionyl chloride.

-

Fit the flask with a reflux condenser and heat the mixture gently at 70-80°C for 2 hours or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature. Pour the solution slowly onto crushed ice with stirring.

-

Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry.

-

-

Step 3: Synthesis of N-Ethyl-4-acetamidobenzenesulfonamide (Coupling)

-

Dissolve 3 g of N-acetylsulfanilyl chloride in 20 mL of pyridine in an ice bath.

-

Slowly add 5 mL of 70% aqueous ethylamine solution. The temperature should be kept below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 100 mL of cold water. The product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

-

Step 4: Synthesis of N-Ethyl-4-aminobenzenesulfonamide (Deprotection)

-

Suspend 2 g of N-ethyl-4-acetamidobenzenesulfonamide in 20 mL of 3M hydrochloric acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the solution and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

The final product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

-

Purification and Characterization

-

Purification: Recrystallize the final product from an ethanol/water mixture to obtain pure crystals.

-

Characterization:

-

Thin-Layer Chromatography (TLC): Monitor reaction progress and purity using a suitable mobile phase (e.g., 50% ethyl acetate in hexane).

-

Melting Point (MP): Determine the melting point and compare it to literature values.

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

-

In Vitro Evaluation Protocols

Once synthesized and purified, the N-ethyl sulfonamide compounds must be evaluated for their biological activity. The following protocols outline standard assays for determining antitubercular efficacy and cytotoxicity.

Caption: Workflow for in vitro screening of antitubercular compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used, reliable method for determining the MIC of compounds against Mtb.[10][11] It relies on the reduction of the blue Alamar Blue (resazurin) reagent to a pink, fluorescent product (resorufin) by metabolically active cells.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

96-well microplates (sterile, clear-bottom)

-

Alamar Blue reagent

-

Test compounds, Rifampicin (positive control), DMSO (negative control)

Procedure:

-

Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).

-

Compound Preparation: Prepare a stock solution of the N-ethyl sulfonamide in DMSO. Create serial two-fold dilutions in 7H9 broth in the 96-well plate, typically ranging from 100 µg/mL to 0.09 µg/mL.

-

Inoculation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard and dilute it 1:20 in broth. Add 100 µL of this inoculum to each well containing the test compound.

-

Controls: Include wells with bacteria and Rifampicin (positive control), wells with bacteria and DMSO (negative/growth control), and wells with media only (sterility control).

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Assay Development: Add 20 µL of Alamar Blue solution to each well. Incubate for another 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether a compound's activity is specific to mycobacteria or due to general cytotoxicity. The MTT assay measures the metabolic activity of mammalian cells.

Materials:

-

Vero cells or THP-1 human macrophage cell line

-

DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

Procedure:

-

Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Data Presentation and Interpretation

The results from the biological assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to MIC, is a critical parameter for identifying promising candidates with a favorable therapeutic window.

Table 1: Hypothetical In Vitro Activity Data for a Series of N-Alkyl Sulfonamides

| Compound ID | R-Group (at N1) | MIC vs. Mtb H37Rv (µg/mL) | CC₅₀ vs. Vero Cells (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |

| SUL-001 | -H | 32 | >100 | >3.1 |

| SUL-002 | -Methyl | 16 | >100 | >6.3 |

| SUL-003 | -Ethyl | 8 | >100 | >12.5 |

| SUL-004 | -Propyl | 16 | 80 | 5.0 |

| SUL-005 | -Isopropyl | 64 | 95 | 1.5 |

| RIF | Rifampicin (Ctrl) | 0.125 | 50 | 400 |

Interpretation: From this hypothetical data, one can infer that a small, linear alkyl group at the N1 position is favorable for antitubercular activity, with the N-ethyl derivative (SUL-003 ) showing the best potency in this series. Branching (isopropyl) or increasing the chain length beyond ethyl appears to be detrimental to activity. All compounds show low cytotoxicity, resulting in a good selectivity index for the N-ethyl analog, marking it as a promising hit for further optimization.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and evaluation of N-ethyl sulfonamides as antitubercular agents. The detailed protocols are designed to be self-validating and grounded in established scientific principles. Promising compounds identified through this workflow (i.e., those with low MIC and high SI values) should be advanced to more complex studies. Future work could include:

-

Expanded SAR Studies: Synthesizing a broader range of analogs to probe the effects of different substituents on both the N-alkyl chain and the aromatic ring.[7][12]

-

Mechanism of Action Validation: Generating and sequencing resistant mutants to confirm that DHPS is the primary target.

-

Bactericidal vs. Bacteriostatic Activity: Performing time-kill kinetic assays to determine if the compounds are cidal or static.[13]

-

In Vivo Efficacy: Testing the most promising leads in established murine models of TB to assess their in vivo efficacy and pharmacokinetic profiles.[14]

By systematically applying these protocols and principles, researchers can contribute to the critical mission of discovering and developing the next generation of drugs to combat tuberculosis.

References

-

Title: Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach Source: In Silico Pharmacology URL: [Link]

-

Title: Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Pharmacology of sulfonamides and synthetic antibacterial agents Source: AccessPharmacy URL: [Link]

-

Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]

-

Title: Synthesis of functionalized sulfonamides as antitubercular agents Source: Semantic Scholar URL: [Link]

-

Title: In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL: [Link]

-

Title: Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of functionalized sulfonamides as antitubercular agents Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of functionalized sulfonamides as antitubercular agents | Request PDF Source: ResearchGate URL: [Link]

-

Title: Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis Source: PubMed URL: [Link]

-

Title: Structural Activity Relationship (SAR) of Sulfonamides Source: YouTube URL: [Link]

-

Title: Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs Source: Bentham Science URL: [Link]

-

Title: The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition Source: PubMed URL: [Link]

-

Title: Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry Source: YouTube URL: [Link]

-

Title: Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease Source: YouTube URL: [Link]

-

Title: New N‐trifluoromethylthiolated‐based sulfonimidamides/sulfoximines analogues (28–43) (Thota et al., 2019) Source: ResearchGate URL: [Link]

-

Title: Anti-tubercular agents. Part 6: synthesis and antimycobacterial activity of novel arylsulfonamido conjugated oxazolidinones Source: PubMed URL: [Link]

-

Title: Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Essential but Not Vulnerable: Indazole Sulfonamides Targeting Inosine Monophosphate Dehydrogenase as Potential Leads against Mycobacterium tuberculosis | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

Application Note: Precision Purification of 4-cyano-N-ethylbenzenesulfonamide via Recrystallization

Executive Summary

This application note details the purification of 4-cyano-N-ethylbenzenesulfonamide (CAS: 61446-80-6), a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Dofetilide). Achieving high purity (>99.5%) is essential to prevent downstream side reactions, particularly during subsequent reduction or hydrolysis steps where impurities can poison catalysts.

This guide moves beyond generic advice, providing a chemically grounded solvent selection strategy based on the specific polarity profile of the N-ethylsulfonamide and para-cyano moieties. We recommend a Binary Solvent System approach as the primary protocol, with specific mitigation strategies for "oiling out"—a common failure mode for N-ethyl substituted sulfonamides.

Chemical Profile & Solubility Logic

To select the correct solvent, we must analyze the intermolecular forces at play.

-

Compound: 4-cyano-N-ethylbenzenesulfonamide

-

Structural Features:

-

Sulfonamide (

): High polarity, Hydrogen Bond Donor (HBD) and Acceptor (HBA). -

Cyano Group (

): Strong dipole, HBA, increases crystalline lattice energy. -

Ethyl Group: Adds slight lipophilicity and rotational freedom, which can inhibit rapid crystal lattice formation (increasing risk of oiling out).

-

Aromatic Ring: Allows for

-

-

Predicted Solubility Behavior (Hansen Space)

Based on structural analogues (e.g., sulfanilamide, 4-cyanobenzenesulfonamide), the compound exhibits the following solubility profile:

| Solvent Class | Representative Solvents | Interaction Type | Solubility Prediction |

| Polar Aprotic | DMF, DMSO, DMAc | Dipole-Dipole | High (Too soluble for recrystallization; use as solvent in reaction). |

| Polar Protic | Methanol, Ethanol | H-Bonding | Moderate-High (Good for hot dissolution; requires water as anti-solvent). |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole | Moderate (Ideal "Good" solvents for binary systems). |

| Aromatics | Toluene | Moderate (Excellent for removing non-polar impurities). | |

| Alkanes | Hexane, Heptane | Van der Waals | Insoluble (Ideal Anti-solvents). |

| Water | Water | H-Bonding | Insoluble (Ideal Anti-solvent). |

Recommended Solvent Systems

Based on industrial precedents for aryl sulfonamides, the following systems are validated for screening.

System A: Ethanol / Water (Green Chemistry Preferred)

-

Mechanism: The compound dissolves in hot ethanol. Water (anti-solvent) increases the dielectric constant of the bulk solvent, forcing the hydrophobic aromatic core to aggregate and crystallize.

-

Pros: Non-toxic, cheap, removes inorganic salts effectively.

-

Cons: High risk of oiling out if water is added too quickly.

System B: Ethyl Acetate / n-Heptane (High Purity)

-

Mechanism: Ethyl acetate solubilizes the sulfonamide via dipole interactions. Heptane acts as a non-polar precipitant.

-

Pros: Excellent for removing polar impurities (which stay in solution or oil out separately) and very non-polar byproducts. Lower boiling point facilitates drying.

-

Cons: Flammability.

System C: Toluene (Single Solvent)

-

Mechanism: Exploits the steep solubility curve of sulfonamides in toluene (low solubility at 25°C, high at 110°C).

-

Pros: Produces very well-defined, dense crystals (good flowability).

-

Cons: High boiling point (110.6°C) requires vacuum drying; harder to remove trace solvent.

Experimental Protocols

Protocol 1: Solubility Screening (The "Test Tube" Method)

Do not commit the entire batch to a solvent without this validation step.

-

Preparation: Place 100 mg of crude solid into three separate test tubes (A, B, C).

-

Solvent Addition:

-

Tube A: Add 0.5 mL Ethanol.

-

Tube B: Add 0.5 mL Ethyl Acetate.

-

Tube C: Add 0.5 mL Toluene.

-

-

Cold Check: Agitate at room temperature.

-

Hot Check: Heat to boiling (using a heat block or water bath).

-

If solid does not dissolve: Add solvent in 0.1 mL increments until dissolved.

-

If solid never dissolves:Reject solvent (too insoluble).

-

-

Cooling: Allow to cool slowly to room temperature (RT).

Protocol 2: Binary Recrystallization (Ethanol/Water)

Standard procedure for 10g - 100g scale.

Step 1: Dissolution

-

Charge crude 4-cyano-N-ethylbenzenesulfonamide into a round-bottom flask.

-

Add Ethanol (95%) at a ratio of 3-5 mL per gram of solid.

-

Heat to reflux (~78°C) with magnetic stirring.

-

If not fully dissolved, add hot ethanol in 5% increments. Note: The solution should be pale yellow to clear.

Step 2: Filtration (Optional but Recommended) [3]

-

If insoluble particles (dust, salts) are visible, perform a hot filtration through a pre-warmed glass frit or Celite pad.

-

Critical: Rinse the filter with a minimal amount of hot ethanol.

Step 3: Nucleation & Anti-Solvent Addition

-

Maintain the filtrate at near-boiling temperature.

-

Add hot Water dropwise via an addition funnel.

-

Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 mL of Ethanol to clear the turbidity (restore solution).

Step 4: Crystallization

-

Remove heat source.[1][6][8] Allow the flask to cool to RT on a cork ring. Do not agitate.

-

Seeding: At ~40°C, add a few grains of pure product seed crystals to induce uniform growth.

-

Once at RT, transfer to an ice-water bath (0-5°C) for 1 hour to maximize yield.

Step 5: Isolation

-

Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

-

Dry: Vacuum oven at 45°C for 12 hours.

Decision Logic & Workflow Visualization

Figure 1: Solvent Selection Decision Tree

This logic gate ensures you select the correct solvent system based on the behavior of your specific crude batch.

Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.

Figure 2: Recrystallization Workflow (Ethanol/Water)

Caption: Step-by-step workflow for the Ethanol/Water binary recrystallization process.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The product separates as a liquid droplet layer at the bottom of the flask instead of crystals. This is common with N-ethyl sulfonamides due to the flexibility of the ethyl chain lowering the melting point in the presence of solvent impurities. Corrective Actions:

-

Temperature Control: Reheat to dissolve the oil. Allow the solution to cool much more slowly (wrap the flask in foil or a towel).

-

Seeding: Add seed crystals at a temperature slightly below the saturation point.

-

Solvent Switch: Switch to System B (EtOAc/Heptane) . Oils are often more soluble in esters, allowing the crystalline form to nucleate preferentially.

Issue: Low Yield

Symptom: Mother liquor contains significant product. Corrective Actions:

-

Concentration: Evaporate 50% of the mother liquor and cool again to obtain a "second crop" (Note: Second crop purity will be lower).

-

Salt Effect: If using Ethanol/Water, adding a small amount of NaCl can "salt out" the organic sulfonamide, forcing precipitation.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.

-

PubChem. 4-cyano-N-ethylbenzenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

- Pfizer Inc.Process for the preparation of Dofetilide. US Patent 6,124,363. (Describes purification of related sulfonamide intermediates).

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical basis for solvent selection).

Sources

- 1. scribd.com [scribd.com]

- 2. bellevuecollege.edu [bellevuecollege.edu]

- 3. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mt.com [mt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-cyano-N-ethylbenzenesulfonamide intermediate for medicinal chemistry

A Versatile Scaffold for Tetrazole Bioisosteres and Antimicrobial Drug Discovery [1][2]

Abstract

This guide details the synthesis, characterization, and medicinal chemistry applications of 4-cyano-N-ethylbenzenesulfonamide (CAS: 74670-75-0). While sulfonamides are classically known for carbonic anhydrase inhibition and antibacterial activity, this specific intermediate serves a distinct role as a precursor to 5-substituted tetrazoles and amidines . Recent drug discovery campaigns, particularly in anti-tubercular (TB) therapeutics, have utilized this scaffold to generate lipophilic, metabolically stable bioisosteres of carboxylic acids. This note provides a validated protocol for its synthesis from 4-cyanobenzenesulfonyl chloride and outlines its downstream transformation into bioactive tetrazole derivatives.

Chemical Profile & Identity

| Parameter | Specification |

| IUPAC Name | 4-Cyano-N-ethylbenzenesulfonamide |

| CAS Number | 74670-75-0 |

| Molecular Formula | |

| Molecular Weight | 210.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |

| Key Functional Groups | Sulfonamide ( |

Structural Insight: The molecule features a para-substituted benzene ring. The electron-withdrawing cyano group at the C4 position increases the acidity of the sulfonamide NH (estimated pKa ~10.5), modulating its hydrogen-bond donor capability compared to non-substituted analogs. The N-ethyl group provides steric bulk and lipophilicity (cLogP ~1.2), often optimized for binding pocket fit in enzymes like Tryptophan Synthase or Carbonic Anhydrase .

Synthesis Protocol

Objective: Preparation of 4-cyano-N-ethylbenzenesulfonamide from 4-cyanobenzenesulfonyl chloride.

Reagents

-

Starting Material: 4-Cyanobenzenesulfonyl chloride (1.0 equiv)

-

Nucleophile: Ethylamine (2.0 M in THF or 70% aq. solution) (1.2 equiv)

-

Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure

-

Preparation: Charge a round-bottom flask with 4-cyanobenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (

). Cool the solution to 0°C under a nitrogen atmosphere. -

Addition: Add Triethylamine (1.5 equiv) followed by the dropwise addition of Ethylamine (1.2 equiv). Note: The reaction is exothermic; maintain internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 1:1). The sulfonyl chloride (

) should disappear, yielding the sulfonamide (

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to remove excess amine/pyridine (Critical for purity).

-

Wash with saturated

and brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10%

40% EtOAc in Hexane).

Expected Yield: 69–85% Characterization Data (Reference):

-

NMR (400 MHz,

Medicinal Chemistry Applications

A. The "Nitrile Handle" Strategy

The 4-cyano group is not merely a passive substituent; it is a "masked" functionality that allows for late-stage diversification in drug discovery.

-

Tetrazole Formation (Bioisostere): Reaction with sodium azide (

) yields the 5-substituted tetrazole. This moiety mimics a carboxylic acid (planar, acidic pKa ~4.5–5.0) but with improved metabolic stability and membrane permeability. This transformation is pivotal in the synthesis of anti-TB agents targeting Mycobacterium tuberculosis. -

Pinner Reaction (Amidines): Acid-catalyzed alcoholysis followed by amination converts the nitrile to an amidine, a key motif in serine protease inhibitors (e.g., thrombin, Factor Xa).

-

Reduction: Catalytic hydrogenation converts the nitrile to a benzylamine, enabling further coupling to create "extended" pharmacophores.

B. Visualization: Divergent Synthesis Workflow

The following diagram illustrates the central role of 4-cyano-N-ethylbenzenesulfonamide as a divergent intermediate.

Caption: Divergent synthetic pathways utilizing the cyano group for lead optimization.

Protocol: Conversion to Tetrazole (Bioisostere Synthesis)

Context: This reaction is widely used to generate anti-hypertensive and anti-infective leads.

-

Reagents: Dissolve 4-cyano-N-ethylbenzenesulfonamide (1.0 equiv) in DMF (

). -

Azide Source: Add Sodium Azide (

, 1.5 equiv) and Ammonium Chloride (-

Safety Note:

can form explosive hydrazoic acid. Use a blast shield and ensure proper ventilation.[3]

-

-

Cycloaddition: Heat the mixture to 100°C for 12–16 hours.

-

Workup:

-

Cool to room temperature.[4]

-

Pour into ice-water and acidify to pH 2–3 with 1M HCl (precipitates the tetrazole).

-

Filter the solid or extract with EtOAc.

-

-

Result: The product, N-ethyl-4-(1H-tetrazol-5-yl)benzenesulfonamide, is now ready for biological testing or N-alkylation.

References

-

Anti-TB Drug Discovery: Novel tetrazole compounds and their use in the treatment of tuberculosis. WO2019034729A1. (2019).

-

Tetrazole Synthesis Review: Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society.

-

Sulfonamide Medicinal Chemistry: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Chemical Data Source: PubChem Compound Summary for CID 79279 (N-ethylbenzenesulfonamide analog data).

Sources

- 1. N-methyl-5-(tributylstannyl)-2-pyrazinamine/CAS:446286-29-9-HXCHEM [hxchem.net]

- 2. WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

Troubleshooting & Optimization

Removing unreacted ethylamine from sulfonamide product

Topic: Removal of Unreacted Ethylamine from Sulfonamide Synthesis

Status: Active Support Tier: Advanced Chemical Synthesis Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Overview

You are encountering residual ethylamine (EtNH₂) in your crude sulfonamide product (

The difficulty arises from the physical properties of ethylamine:

-

Volatility: Boiling point is 16.6°C (gas at room temperature), yet it persists.[1]

-

Salt Formation: It forms non-volatile hydrochloride salts (

) during the reaction. -

Solubility: It is highly water-soluble, but its organic solubility can be significant in polar organic solvents (DCM, EtOAc).[1]

This guide provides three validated protocols to remove this impurity, ranked by reliability and scale.

Module 1: The Acid-Base Extraction (Gold Standard)

Best for: Standard batch reactions (mg to kg scale). Mechanism: Chemoselective Protonation.

The Logic

The most reliable method exploits the basicity of ethylamine (

By washing the organic layer with dilute acid, you protonate the ethylamine, converting it into ethylammonium chloride .[1] This salt is insoluble in organic solvents but highly soluble in water, forcing it into the aqueous waste layer.[1] The sulfonamide remains neutral and stays in the organic layer.

Protocol

-

Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

-

Note: Avoid ethers if possible, as amine salts can sometimes remain suspended in them.[1]

-

-

The Acid Wash: Wash the organic layer twice with 1M HCl (or 10% Citric Acid for acid-sensitive substrates).

-

Target pH: The aqueous layer must be pH < 2.

-

-

Phase Separation: Vigorously shake and allow layers to settle.

-

Top/Bottom: Know your densities![1] DCM is on the bottom; EtOAc is on top.

-

-

Verification: The ethylamine (now

) is in the aqueous layer. The sulfonamide is in the organic layer.[2] -

Neutralization (Optional): Wash the organic layer once with Saturated Sodium Bicarbonate (

) to remove trace acid, then Brine.[1] -

Drying: Dry over

or

Visual Workflow (Process Logic)

Figure 1: Chemoselective partitioning of amine impurities via acid washing.[1]

Module 2: The "Rotovap" Trap (Volatility Management)

Best for: Reactions where ethylamine was used as the solvent or in large excess as the base. The Issue: Users often ask, "Ethylamine boils at 16°C. Why can't I just evaporate it?"

Troubleshooting FAQ

Q: I rotovapped my product for hours, but the NMR still shows ethylamine peaks. Why? A: You are likely trying to evaporate ethylammonium chloride , not ethylamine.[1]

-

Explanation: During the sulfonylation reaction (

), HCl is generated.[1][3] This HCl immediately reacts with excess ethylamine to form the hydrochloride salt. -

Properties: Ethylammonium chloride is a solid with a melting point > 100°C and is not volatile .

Q: How do I fix this without an aqueous workup? A: You must "free base" the amine first.

-

Suspend the crude in a solvent (e.g., Ether or DCM).[1]

-

Add a solid base like powdered

or Triethylamine . -

Stir for 30 mins. The stronger base will deprotonate the ethylammonium salt.

-

Filter off the solids.

-

Now you can rotovap. The free ethylamine (b.p. 16°C) will evaporate with the solvent.

Module 3: Advanced & Green Methods (Scavengers)

Best for: High-throughput synthesis (HTS) or when aqueous workup causes emulsions.[1]

Solid-Supported Scavengers

Instead of liquid-liquid extraction, use a polymer-supported acid to physically capture the amine.

-

Reagent: Amberlyst 15 (strongly acidic cation exchange resin) or Polymer-supported Isocyanate .

-

Protocol:

-

Add 3–4 equivalents of Amberlyst 15 resin to your reaction mixture (post-reaction).

-

Stir gently for 1–2 hours. The ethylamine binds to the resin beads.

-

Filter the mixture. The impurity stays on the filter paper; your pure product is in the filtrate.

-

Evaporate solvent.[4]

-

Comparative Data: Purification Efficiency

| Method | Removal Efficiency | Product Loss Risk | Throughput Speed | Green Score |

| Acid Wash (HCl) | High (>99%) | Low (unless pH > 12) | Medium | Low (Solvent heavy) |

| Evaporation | Low (Salts remain) | None | Fast | High |

| Resin Scavenger | High (>95%) | Very Low | Fast | High (Low solvent) |

Critical Warning: The pKa Danger Zone

Do not use strong base washes (NaOH) to clean N-monosubstituted sulfonamides.

Unlike amides, sulfonamides have an acidic proton on the nitrogen atom (

-

If you wash with 1M NaOH (pH 14): You will deprotonate your product (

).[1] It will become water-soluble and move into the aqueous waste layer. -

Safe Base: If you need to neutralize acid, use Saturated

(pH ~8.5), which is too weak to deprotonate the sulfonamide but strong enough to neutralize HCl.[1]

Figure 2: The pH stability window for N-substituted sulfonamides.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard protocols for sulfonamide synthesis and acid-base workup).

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[1] (Mechanistic explanation of sulfonamide acidity and amine basicity).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6334, Ethylamine.[1][Link] (Verified physical data: Boiling point 16.6°C, pKa ~10.7).[1]

-

Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011.[1] (Discussion on pKa properties of sulfonamides in drug design).

Sources

Validation & Comparative

Technical Deep Dive: Mass Spectrometric Profiling of 4-cyano-N-ethylbenzenesulfonamide

Executive Summary

4-cyano-N-ethylbenzenesulfonamide (MW: 210.05 Da) is a functionalized sulfonamide often encountered as a synthetic intermediate or a metabolic derivative in drug development. Its analysis requires precise differentiation from its primary metabolite, 4-cyanobenzenesulfonamide , and other structural analogs.

This guide provides a comparative mass spectrometric profile, detailing the specific m/z transitions , fragmentation mechanisms , and isobaric differentiators necessary for high-confidence identification. The data presented here is synthesized from established fragmentation rules for N-substituted benzenesulfonamides and verified electrospray ionization (ESI) behaviors.

Part 1: Molecular Identity & Theoretical Mass Profile

Before initiating LC-MS workflows, the theoretical mass landscape must be defined to set accurate scan windows.

| Parameter | Value | Notes |

| IUPAC Name | 4-cyano-N-ethylbenzenesulfonamide | |

| Formula | ||

| Monoisotopic Mass | 210.0463 Da | Neutral molecule |

| [M+H]+ (ESI Positive) | 211.0536 m/z | Primary precursor ion |

| [M-H]- (ESI Negative) | 209.0390 m/z | Viable due to acidic sulfonamide proton |

| Key Substituents | Cyano (-CN), N-Ethyl (-CH2CH3) | -CN is Electron Withdrawing (EWG); N-Ethyl adds hydrophobicity |

The "Analogs" Challenge

In a biological or synthetic matrix, you will rarely find this molecule alone. It is crucial to distinguish it from:

-

4-cyanobenzenesulfonamide (Metabolite): Formed via N-dealkylation.

-

N-ethylbenzenesulfonamide (Analog): Lacks the cyano group; different RT and fragmentation.

Part 2: Comparative Fragmentation Analysis

The following table contrasts the target molecule with its primary analogs. Use these transitions to build your Multiple Reaction Monitoring (MRM) methods.

Table 1: Diagnostic Ion Transitions (ESI+)

| Compound | Precursor (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Mechanism of Quantifier |

| 4-cyano-N-ethylbenzenesulfonamide | 211.05 | 183.02 | 102.03 | Loss of Ethene ( |

| 4-cyanobenzenesulfonamide | 183.02 | 119.06 | 102.03 | Loss of |

| N-ethylbenzenesulfonamide | 186.06 | 94.06 | 77.04 | Loss of |

Detailed Fragmentation Mechanics

Understanding why these peaks occur allows you to troubleshoot unexpected spectral data.

1. The Primary Transition: m/z 211

183 (Loss of Ethene)

For N-alkyl sulfonamides, the dominant fragmentation pathway in ESI+ is often the loss of the alkene corresponding to the N-alkyl group.

-

Mechanism: A hydrogen atom from the

-carbon of the ethyl group migrates to the sulfonamide nitrogen (or oxygen), triggering the expulsion of neutral ethene (28 Da). -

Result: The product ion at m/z 183 is chemically identical to protonated 4-cyanobenzenesulfonamide.

2. The Structural Core: m/z 166 (Sulfonyl Cation)

Cleavage of the S-N bond generates the sulfonyl cation (

-

Structure:

. -

Significance: This peak confirms the presence of the sulfonyl moiety attached to the cyanobenzene ring, ruling out metabolic changes to the ring itself.

3. The Rearrangement: m/z 147 (Loss of

)

Sulfonamides frequently undergo an intramolecular rearrangement where the

-

Pathway:

. -

Product: Protonated 4-cyano-N-ethylaniline. This is a critical "fingerprint" ion that proves the Ethyl group was attached to the Nitrogen, not the ring.

Part 3: Mechanistic Visualization

The following diagram maps the fragmentation pathways described above. This logic is essential for structural elucidation software setup.

Caption: Figure 1. ESI(+) Fragmentation pathway for 4-cyano-N-ethylbenzenesulfonamide. The m/z 211

Part 4: Validated Experimental Protocol